molecular formula C12H14O3 B1302092 Ethyl 2-(4-ethylphenyl)-2-oxoacetate CAS No. 62936-36-1

Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Cat. No. B1302092
CAS RN: 62936-36-1
M. Wt: 206.24 g/mol
InChI Key: YBJMRYIXJNKHGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-oxoacetate derivatives can involve various chemical reactions. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is described, which proceeds without racemization and under mild conditions . Another synthesis method involves the alkylation of 4-nitrophenol followed by selective reduction to yield ethyl-2-(4-aminophenoxy)acetate . Additionally, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized via condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of ethyl 2-oxoacetate derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate was studied using FT-IR, FT-Raman spectroscopies, and DFT calculations . The crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined, revealing a Z conformation about the C=C bond .

Chemical Reactions Analysis

Ethyl 2-oxoacetate derivatives can participate in various chemical reactions. The hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is an example of a reaction that proceeds with high enantioselectivity . The Knoevenagel condensation reaction is another example, used in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxoacetate derivatives are diverse and depend on the specific substituents on the molecule. For instance, the compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by various analytical techniques, including TGA and DTA, to understand its stability and reactivity . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were also evaluated, indicating potential biological applications .

Future Directions

Future research on “Ethyl 2-(4-ethylphenyl)-2-oxoacetate” could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could be valuable .

properties

IUPAC Name

ethyl 2-(4-ethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-5-7-10(8-6-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMRYIXJNKHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374516
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62936-36-1
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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